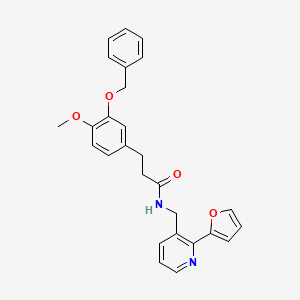

3-(3-(benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. For example, the Suzuki–Miyaura coupling is a widely-used reaction in organic chemistry that could potentially be used to form the carbon-carbon bonds in this molecule.Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activity

- Research highlights the synthesis of novel derivatives with semicarbazide, thiosemicarbazide, and other moieties, including the 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. These compounds have demonstrated significant antioxidant activity, comparable and sometimes superior to known antioxidants like ascorbic acid. Additionally, they exhibit anticancer activity against specific cancer cell lines such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, indicating their potential in therapeutic applications (Tumosienė et al., 2020).

Catalytic Inhibition and Tumor Growth Reduction

- A series of novel terpyridine-skeleton molecules have been synthesized, showing significant biological activities. Notably, these molecules act as catalytic inhibitors for topoisomerases and induce apoptosis in cancer cells, leading to reduced tumor growth. These findings suggest potential therapeutic applications in cancer treatment (Kwon et al., 2015).

Anticonvulsant Agents

- Research into novel Schiff bases of 3-aminomethyl pyridine has revealed promising anticonvulsant properties. These compounds have shown protective effects against seizures in various models, indicating their potential use in treating convulsive disorders (Pandey & Srivastava, 2011).

Antiprotozoal Agents

- New dicationic imidazo[1,2-a]pyridines have been synthesized and tested against protozoal infections. These compounds have shown high DNA affinity and significant in vitro and in vivo activity against pathogens like T. b. rhodesiense and P. falciparum. This highlights their potential as antiprotozoal agents (Ismail et al., 2004).

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-31-23-13-11-20(17-25(23)33-19-21-7-3-2-4-8-21)12-14-26(30)29-18-22-9-5-15-28-27(22)24-10-6-16-32-24/h2-11,13,15-17H,12,14,18-19H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMJNPRDKNAEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)

![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)

![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)

![[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B2570913.png)

![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B2570920.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2570928.png)

![Methyl 4-methyl-2-[({[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B2570930.png)